molecular formula C14H15BrN2O B4105352 2-(5-BROMO-1H-INDOL-1-YL)-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE

2-(5-BROMO-1H-INDOL-1-YL)-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE

Cat. No.: B4105352
M. Wt: 307.19 g/mol
InChI Key: OQHXETNSLFWXCW-UHFFFAOYSA-N
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Description

2-(5-BROMO-1H-INDOL-1-YL)-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a bromine atom at the 5-position of the indole ring and a pyrrolidinyl group attached to an oxoethyl side chain.

Properties

IUPAC Name

2-(5-bromoindol-1-yl)-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O/c15-12-3-4-13-11(9-12)5-8-17(13)10-14(18)16-6-1-2-7-16/h3-5,8-9H,1-2,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQHXETNSLFWXCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN2C=CC3=C2C=CC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-BROMO-1H-INDOL-1-YL)-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE typically involves the following steps:

    Bromination: The indole ring is brominated at the 5-position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.

    Formation of the Oxoethyl Side Chain: The brominated indole is then reacted with an appropriate oxoethylating agent, such as ethyl oxalyl chloride, under basic conditions to introduce the oxoethyl group.

    Pyrrolidinylation: Finally, the oxoethylated intermediate is treated with pyrrolidine to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(5-BROMO-1H-INDOL-1-YL)-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

2-(5-BROMO-1H-INDOL-1-YL)-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-BROMO-1H-INDOL-1-YL)-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The bromine atom and the pyrrolidinyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound may modulate enzyme activity, receptor binding, or signal transduction pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-1H-indole: Lacks the oxoethyl and pyrrolidinyl groups.

    1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indole: Lacks the bromine atom.

    5-chloro-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indole: Contains a chlorine atom instead of bromine.

Uniqueness

2-(5-BROMO-1H-INDOL-1-YL)-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE is unique due to the presence of both the bromine atom and the pyrrolidinyl group, which contribute to its distinct chemical and biological properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(5-BROMO-1H-INDOL-1-YL)-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE
Reactant of Route 2
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2-(5-BROMO-1H-INDOL-1-YL)-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE

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